molecular formula C21H22ClN3O3S B3017069 {4-[6-chloro-1,1-dioxido-2-(pyrrolidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]phenyl}dimethylamine CAS No. 1251568-37-2

{4-[6-chloro-1,1-dioxido-2-(pyrrolidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]phenyl}dimethylamine

Cat. No. B3017069
CAS RN: 1251568-37-2
M. Wt: 431.94
InChI Key: BRJCTAHJQXMOSC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The first paper describes an efficient synthesis method for a key intermediate in the production of licofelone, a drug with anti-inflammatory properties. The synthesis involves creating a novel unstable intermediate, 5-benzyl-3,3-dimethyl-3,4-dihydro-2H-pyrrole, which is then treated with other compounds to form Schiff bases. These bases undergo a bond migration to form amines, which are then cyclized using silver or gold catalysts to produce the desired intermediate .

Molecular Structure Analysis

The second paper provides information on the crystal structures of a related compound, 6-chloro-4-(N,N-dimethylaminemethylidenohydrazine)-2-phenyl-3(2H)-pyridazinone. X-ray diffraction was used to investigate the unsolvated crystal and its inclusion compound with water. The study found that the molecules form dimers linked by hydrogen bonds and that the inclusion compound contains channels filled with hydrogen-bonded water molecules . This information could be relevant when considering the molecular structure of "{4-[6-chloro-1,1-dioxido-2-(pyrrolidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]phenyl}dimethylamine" as it may also form similar hydrogen-bonded structures.

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of "this compound", the synthesis methods and structural analysis of related compounds suggest that it may undergo similar reactions, such as the formation of Schiff bases and subsequent bond migration, as well as the potential for forming hydrogen-bonded dimers or inclusion compounds with water .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported in the provided papers. However, based on the synthesis and structural analysis of related compounds, it can be inferred that "this compound" may exhibit properties such as solubility in certain solvents, potential for forming crystalline structures with specific conformations, and the ability to form hydrogen bonds which could affect its melting point, boiling point, and other physical properties .

Scientific Research Applications

  • Exposure to Carcinogenic Heterocyclic Amines in Food : Ushiyama et al. (1991) explored the presence of carcinogenic heterocyclic amines in the urine of healthy volunteers consuming a normal diet, highlighting how humans are continually exposed to potentially harmful compounds through food, which may not be formed endogenously (Ushiyama et al., 1991).

  • Environmental Contaminants in Breast Milk : Norén and Meironyte (2000) investigated the levels of various organochlorine compounds in human breast milk, indicating how environmental pollutants accumulate in human tissues and the importance of monitoring these exposures for public health (Norén & Meironyte, 2000).

  • Pharmacokinetics and Metabolism in Drug Research : The study of the metabolism and excretion of BIIB021, a synthetic HSP90 inhibitor with antitumor activity, in rats, dogs, and humans provides a foundation for understanding the metabolic pathways and potential therapeutic applications of complex compounds (Xu et al., 2013).

  • Dietary Intake and Urinary Excretion of Carcinogens : Wakabayashi et al. (1993) quantified carcinogenic heterocyclic amines in cooked foods and estimated daily human exposure, underscoring the relevance of dietary habits to exposure to carcinogens and the need for dietary risk assessment (Wakabayashi et al., 1993).

Future Directions

The future directions for this compound could involve further exploration of the pyrrolidine ring as a scaffold for novel biologically active compounds . The ring allows efficient exploration of the pharmacophore space due to sp3-hybridization . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates . This could guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

[6-chloro-4-[4-(dimethylamino)phenyl]-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3S/c1-23(2)16-6-8-17(9-7-16)25-14-20(21(26)24-11-3-4-12-24)29(27,28)19-10-5-15(22)13-18(19)25/h5-10,13-14H,3-4,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRJCTAHJQXMOSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)Cl)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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